Spizofurone

説明

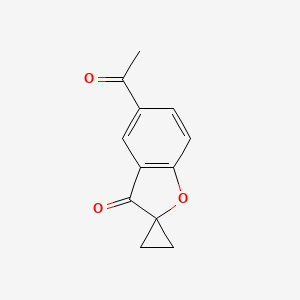

Structure

3D Structure

特性

IUPAC Name |

5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETMGIIITGNLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868144 | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72492-12-7 | |

| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spizofurone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIZOFURONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spizofurone's Protective Action on Gastric Mucosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spizofurone is a gastroprotective agent that has demonstrated significant efficacy in preventing gastric mucosal damage in various preclinical models. Its mechanism of action is multifaceted, primarily centered around the potentiation of prostaglandin E2 (PGE2) signaling, enhancement of the gastric mucosal barrier, and stimulation of protective physiological responses. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action on the gastric mucosa, synthesizing available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development in the field of gastric mucosal protection.

Core Mechanism of Action

This compound exerts its gastroprotective effects through a combination of mechanisms that reinforce the natural defense systems of the gastric mucosa. The primary actions of this compound include:

-

Potentiation of Prostaglandin E2 (PGE2) Effects: this compound significantly enhances the protective actions of PGE2, a key mediator of gastric mucosal defense. This potentiation is crucial in protecting the mucosa from damage induced by agents like nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Preservation of the Gastric Mucosal Barrier: The integrity of the gastric mucosal barrier is critical in preventing back-diffusion of acid and other luminal aggressors. This compound helps maintain this barrier, as evidenced by its ability to prevent the decrease in gastric mucosal potential difference and inhibit the damaging influx of H+ and Na+ ions caused by injurious substances.[1]

-

Stimulation of Alkaline Secretion: this compound has been shown to increase the secretion of bicarbonate, which neutralizes acid at the mucosal surface, thereby contributing to the maintenance of a neutral pH microenvironment.[2] This action is, at least in part, mediated by the stimulation of endogenous prostaglandin synthesis.[2]

While the role of heat shock proteins (HSPs), particularly HSP70, in gastric mucosal protection is well-established, a direct mechanistic link between this compound and the induction of HSPs has not been definitively demonstrated in the reviewed literature.

Quantitative Data on Efficacy

The gastroprotective effects of this compound have been quantified in various preclinical models of gastric ulceration.

Table 1: Efficacy of this compound in an Ethanol-Induced Gastric Lesion Model in Rats

| Parameter | Value | Reference |

| Effective Dose 50 (ED50) | 6.5 mg/kg (oral administration) | [1] |

Table 2: Efficacy of this compound in an Indomethacin-Induced Gastric Antral Ulcer Model in Rats

| Administration Route | Effective Dose Range | Reference |

| Oral or Intraperitoneal | 25-200 mg/kg | [1] |

Table 3: Effect of this compound on Gastric Mucosal Barrier Function in Rats

| Damaging Agent | This compound Effect | Reference |

| 30 mM Aspirin in 0.1 N HCl | Prevented decrease in potential difference | [1] |

| 15% Ethanol in 0.1 N HCl | Inhibited the increase in net fluxes of H+ and Na+ | [1] |

Table 4: Effect of this compound on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa

| This compound Concentration | Effect | Reference |

| 10⁻⁴ - 10⁻³ M | Concentration-dependent increase in alkaline secretion, transmucosal potential difference, and short-circuit current | [2] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the prostaglandin E2 pathway. While the precise molecular interactions are still under investigation, evidence suggests that this compound may act by stimulating the synthesis of endogenous prostaglandins.[2] PGE2 then binds to its receptors on gastric epithelial cells, initiating a cascade of protective effects.

Caption: Proposed signaling pathway for this compound's gastroprotective action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to evaluate the efficacy of this compound.

Ethanol-Induced Gastric Lesion Model in Rats

This model is used to assess the cytoprotective activity of a compound.

Protocol:

-

Animal Model: Male Wistar rats (180-220 g) are used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment but allowed free access to water.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

-

Ulcer Induction: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat to induce gastric lesions.

-

Assessment: One hour after ethanol administration, the rats are sacrificed. The stomachs are removed, opened along the greater curvature, and rinsed with saline. The ulcer index is then determined by measuring the length and number of lesions in the gastric mucosa.

Caption: Experimental workflow for the ethanol-induced gastric ulcer model.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is particularly relevant for studying the protective effects of drugs against NSAID-induced gastropathy.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Feeding: Rats are re-fed after a period of fasting before the experiment.

-

Drug Administration: this compound is administered orally or intraperitoneally in a dose range of 25-200 mg/kg.

-

Ulcer Induction: Indomethacin is administered orally or subcutaneously to induce gastric antral ulcers.

-

Assessment: Several hours after indomethacin administration, the animals are sacrificed, and the gastric antral area is examined for ulcers. The severity of the ulcers is scored to calculate an ulcer index.

Measurement of Gastric Potential Difference and Ion Fluxes

This protocol assesses the integrity of the gastric mucosal barrier.

Protocol:

-

Animal Preparation: Anesthetized rats are used. The stomach is exposed, and a chamber can be placed to isolate a section of the gastric mucosa.

-

Measurement of Potential Difference: The transmucosal potential difference is measured using electrodes placed on the mucosal and serosal sides of the stomach.

-

Instillation of Damaging Agent: A solution such as 30 mM aspirin in 0.1 N HCl or 15% ethanol in 0.1 N HCl is instilled into the gastric lumen.

-

Drug Administration: this compound is administered, typically intraperitoneally, before or after the damaging agent.

-

Ion Flux Measurement: Samples of the luminal content are collected at intervals to measure the concentration of H+ and Na+ ions, allowing for the calculation of net ion fluxes.

In Vitro Measurement of Alkaline Secretion in Bullfrog Duodenal Mucosa

This ex vivo model allows for the direct measurement of duodenal bicarbonate secretion.

Protocol:

-

Tissue Preparation: The duodenum is removed from a bullfrog, and the external muscle layers are stripped away to isolate the mucosa.

-

Ussing Chamber Setup: The isolated mucosal sheet is mounted in an Ussing chamber, separating the mucosal and serosal sides.

-

Solutions: The serosal side is bathed in a nutrient solution, while the mucosal side is bathed in a secretory solution.

-

Measurement of Alkaline Secretion: The rate of alkaline secretion into the mucosal solution is measured using a pH-stat titration method.

-

Drug Application: this compound (10⁻⁴ - 10⁻³ M) is added to the nutrient or secretory solution, and the change in alkaline secretion is recorded. The effects of inhibitors like indomethacin can also be assessed.

Caption: Workflow for measuring alkaline secretion using an Ussing chamber.

Conclusion and Future Directions

This compound is a potent gastroprotective agent with a mechanism of action primarily linked to the enhancement of prostaglandin E2-mediated defense mechanisms, maintenance of the mucosal barrier, and stimulation of alkaline secretion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in the field.

Future research should focus on elucidating the precise molecular targets of this compound within the prostaglandin synthesis pathway. Investigating its effects on cyclooxygenase (COX) isoforms and prostaglandin E synthases (PGES) would provide a more complete understanding of its mechanism. Furthermore, exploring the potential interplay between this compound and other cytoprotective pathways, including those involving heat shock proteins, could reveal novel therapeutic strategies for the prevention and treatment of gastric mucosal injury.

References

What is the chemical structure of Spizofurone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spizofurone is a benzofuran derivative with significant anti-ulcer properties. This document provides a technical overview of its chemical structure, mechanism of action, and pharmacological effects. The primary therapeutic action of this compound is attributed to its ability to enhance gastric mucosal defense, a multifactorial process involving the stimulation of prostaglandin E2 (PGE2) synthesis and an increase in gastric mucosal blood flow. This whitepaper synthesizes the available scientific literature to provide a detailed examination of the experimental evidence supporting these mechanisms, including methodologies for key experiments.

Chemical Structure and Properties

This compound is chemically known as 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one. Its molecular and structural details are summarized below.

| Identifier | Value |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one |

| SMILES | O=C1C2(CC2)OC3=CC=C(C(C)=O)C=C13 |

| InChI Key | SETMGIIITGNLAS-UHFFFAOYSA-N |

Mechanism of Action: Stimulation of Prostaglandin E2 Synthesis

A primary mechanism by which this compound exerts its cytoprotective effects is through the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[1] Prostaglandins, particularly PGE2, are crucial mediators of gastric mucosal defense, promoting bicarbonate and mucus secretion, and increasing mucosal blood flow.

The synthesis of PGE2 from arachidonic acid is a well-characterized pathway involving the cyclooxygenase (COX) enzymes.

Experimental evidence demonstrates that the effects of this compound on alkaline secretion in the bullfrog duodenal mucosa are significantly, though not completely, inhibited by indomethacin, a known cyclooxygenase inhibitor.[1] This suggests that this compound's mechanism is, at least in part, mediated by the stimulation of prostaglandin synthesis.[1]

Pharmacological Effects

Increased Alkaline Secretion

This compound has been shown to increase alkaline secretion in the duodenal mucosa, a critical factor in protecting the epithelium from acidic gastric contents.[1]

| Parameter | Value | Reference |

| Model | Isolated bullfrog duodenal mucosa | [1] |

| This compound Concentration | 10⁻⁴ - 10⁻³ M | [1] |

| Effect | Concentration-dependent increase in alkaline secretion, transmucosal potential difference, and short-circuit current | [1] |

| Comparison | Maximum increase in alkaline secretion similar to that of Prostaglandin E2 (10⁻⁸ - 10⁻⁵ M) | [1] |

Gastric Mucosal Protection

This compound demonstrates a protective effect against chemically induced gastric lesions.

| Parameter | Value | Reference |

| Model | Ethanol-induced gastric lesions in rats | [2] |

| Administration | Oral | [2] |

| ED₅₀ | 6.5 mg/kg | [2] |

| Effect | Marked inhibition of gastric lesions | [2] |

Increased Gastric Mucosal Blood Flow

An increase in gastric mucosal blood flow is another key component of this compound's protective mechanism, ensuring adequate oxygen and nutrient supply to the mucosal tissue.

Experimental Protocols

Measurement of Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa (Ussing Chamber)

This protocol is based on the methodology described by Inada et al. (1986).[1]

-

Tissue Preparation: The proximal duodenum is isolated from a bullfrog and the external muscle layers are stripped away. The resulting sheet of duodenal mucosa is then mounted between the two halves of an Ussing chamber.

-

Solutions: Both the mucosal and serosal sides of the tissue are bathed in a buffered Ringer's solution, oxygenated with 95% O₂ and 5% CO₂, and maintained at a constant temperature.

-

Measurement of Alkaline Secretion: The mucosal fluid is maintained at a constant pH (e.g., 7.4) by the continuous infusion of a dilute acid solution via a pH-stat apparatus. The rate of acid infusion required to maintain the pH is equivalent to the rate of alkaline secretion by the mucosa.

-

Electrophysiological Measurements: The transmucosal potential difference (PD) and short-circuit current (Isc) are measured using electrodes connected to a voltage clamp apparatus.

-

Experimental Procedure: After an equilibration period and establishment of a stable baseline, this compound or a control substance (like PGE2) is added to the nutrient (serosal) solution in increasing concentrations. The effects on alkaline secretion, PD, and Isc are recorded. To investigate the mechanism, the experiment can be repeated with the addition of an inhibitor, such as indomethacin, prior to the administration of this compound.

Measurement of Gastric Mucosal Blood Flow in Dogs

This protocol is a generalized procedure based on methods for measuring gastric mucosal blood flow.

-

Animal Preparation: Anesthetized dogs are used. A gastroscope is inserted into the stomach.

-

Blood Flow Measurement Technique (e.g., Hydrogen Gas Clearance): A platinum contact electrode is passed through the gastroscope and placed in contact with the gastric mucosa. The dog inhales a gas mixture containing a low concentration of hydrogen (e.g., 3%). The hydrogen dissolves in the blood and is transported to the gastric mucosa. When the hydrogen inhalation is stopped, the rate at which the hydrogen is cleared from the mucosa is proportional to the blood flow. This clearance is measured by the electrode.[3]

-

Experimental Procedure: A baseline gastric mucosal blood flow is established. This compound is administered (e.g., intravenously or orally), and the changes in gastric mucosal blood flow are monitored over time.

Pharmacokinetics and Toxicology

Detailed information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and a comprehensive toxicological profile of this compound are not extensively documented in publicly available scientific literature.

Conclusion

This compound is an anti-ulcer agent that enhances the defensive properties of the gastric mucosa. The available evidence strongly indicates that its mechanism of action involves the stimulation of prostaglandin E2 synthesis, leading to increased alkaline secretion and likely an increase in gastric mucosal blood flow. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its full therapeutic potential.

References

- 1. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endoscopic measurements of gastric mucosal blood flow in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Spizofurone's Role in Prostaglandin Synthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the effects of the anti-ulcer agent spizofurone on prostaglandin synthesis. Contrary to mechanisms involving the inhibition of prostaglandin synthesis, current research indicates that this compound's therapeutic effects, particularly its cytoprotective properties in the gastrointestinal tract, are mediated by the stimulation of endogenous prostaglandin production. This whitepaper will detail the existing evidence, present quantitative data from key studies, outline the experimental protocols used to elicit these findings, and visualize the proposed signaling pathway.

Introduction: this compound and Prostaglandin Synthesis

This compound is a benzofuran derivative developed as an anti-ulcer medication. Its mechanism of action has been a subject of investigation, particularly its interaction with the prostaglandin synthesis pathway. Prostaglandins, especially prostaglandin E2 (PGE2), are crucial lipid compounds that play a significant role in maintaining the integrity of the gastric mucosa. They do so by stimulating the secretion of mucus and bicarbonate, increasing mucosal blood flow, and enhancing epithelial cell restitution.

While many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) enzymes and thereby reducing prostaglandin synthesis, this compound appears to operate through a contrasting mechanism. Evidence suggests that this compound enhances the protective mechanisms of the gastric mucosa by promoting the local synthesis of prostaglandins.

Quantitative Data: this compound's Stimulatory Effect

The primary evidence for this compound's effect on prostaglandin synthesis comes from studies on isolated bullfrog duodenal mucosa. In these experiments, this compound was shown to increase alkaline secretion, a key prostaglandin-mediated protective function, in a concentration-dependent manner. The effect of this compound was comparable to that of exogenously applied PGE2.

Table 1: Effect of this compound and Prostaglandin E2 on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa [1]

| Compound | Concentration Range | Effect on Alkaline Secretion |

| This compound | 10⁻⁴ M - 10⁻³ M | Concentration-dependent increase |

| Prostaglandin E2 (PGE2) | 10⁻⁸ M - 10⁻⁵ M | Concentration-dependent increase |

Notably, the maximum increases in alkaline secretion stimulated by this compound and PGE2 were reported to be "much the same"[1].

Further supporting the role of endogenous prostaglandin synthesis in this compound's mechanism of action, the stimulatory effect of this compound was found to be significantly, though partially, inhibited by indomethacin, a well-known cyclooxygenase inhibitor[1].

Experimental Protocols

The following is a detailed description of the key experimental methodology used to determine the effect of this compound on duodenal alkaline secretion, based on the available literature[1].

In Vitro Measurement of Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa

-

Tissue Preparation:

-

Bullfrogs (Rana catesbeiana) are doubly pithed.

-

The duodenum is excised and rinsed with a saline solution.

-

The external muscle layers are stripped away to isolate the duodenal mucosa.

-

The isolated mucosal sheet is then mounted in an Ussing chamber.

-

-

Ussing Chamber Setup:

-

The mucosal tissue is bathed on both the mucosal (luminal) and serosal (nutrient) sides with appropriate physiological solutions.

-

The solutions are gassed with 95% O₂ and 5% CO₂ and maintained at a constant temperature.

-

The rate of alkaline secretion into the luminal side is measured using a pH-stat method, where the pH of the mucosal solution is kept constant by the continuous infusion of a standardized acid solution. The rate of acid infusion is equivalent to the rate of alkaline secretion.

-

-

Measurement of Electrophysiological Parameters:

-

The transmucosal potential difference (PD) is measured via agar-salt bridges connected to a voltmeter.

-

The short-circuit current (Isc) is measured by clamping the PD to 0 mV using a voltage-clamp apparatus.

-

-

Experimental Procedure:

-

After a stabilization period, this compound or prostaglandin E2 is added to the nutrient solution at varying concentrations.

-

Changes in alkaline secretion, PD, and Isc are recorded in a concentration-dependent manner.

-

To investigate the involvement of endogenous prostaglandin synthesis, the experiment is repeated with the pre-treatment of the tissue with indomethacin before the addition of this compound.

-

Signaling Pathways and Logical Relationships

The experimental evidence points to a mechanism where this compound acts upstream of cyclooxygenase to stimulate the production of prostaglandins, which in turn mediate the observed physiological effects.

Caption: Proposed mechanism of this compound-stimulated prostaglandin synthesis.

This diagram illustrates that this compound is hypothesized to act on an upstream cellular target, leading to the release of arachidonic acid. This substrate is then converted by cyclooxygenase (COX) into prostaglandins, resulting in a cytoprotective cellular response. The inhibitory action of indomethacin on COX is also depicted.

Conclusion

The available scientific evidence indicates that this compound exerts its anti-ulcer effects not by inhibiting prostaglandin synthesis, but by stimulating it. This mechanism enhances the natural protective functions of the gastrointestinal mucosa. For researchers and professionals in drug development, this positions this compound as an interesting case study of a pro-prostaglandin therapeutic agent, in contrast to the more common prostaglandin-inhibiting drugs. Further research is warranted to fully elucidate the specific upstream cellular targets of this compound and the precise signaling cascades it activates to promote prostaglandin synthesis.

References

Unveiling Spizofurone: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spizofurone, also known as AG-629, is a spiro[benzofuran-2,1'-cyclopropane] derivative that has been investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, detailing its synthesis, mechanism of action, and available preclinical data. While extensive clinical development information is not publicly available, this document consolidates the existing scientific literature to offer a thorough understanding of this compound for research and drug development professionals.

Discovery and History

This compound, with the chemical formula C12H10O3 and IUPAC name 5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one, was identified as a compound of interest for its anti-ulcer properties. It is also referred to by the developmental code AG-629. Research into spiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one derivatives, the structural class to which this compound belongs, was active in the early 1980s, indicating pharmaceutical interest in these scaffolds.

A key study by Inatomi et al. in 1985 brought this compound (AG-629) to light, investigating its effects on gastric ulcers. This research established its ability to increase gastric mucosal blood flow, suggesting a potential mechanism for its therapeutic effects. While the initial discovery and synthesis timeline is not extensively documented in publicly accessible records, its investigation as an anti-ulcer agent marks a significant point in its developmental history.

Chemical Synthesis

General Synthetic Approach:

A plausible synthetic route, based on related compounds, would likely involve:

-

Formation of a substituted benzofuranone: This could be achieved through various methods, such as the reaction of a substituted phenol with an appropriate three-carbon synthon.

-

Introduction of the cyclopropane ring: A common method for forming a spiro-cyclopropane is via a cyclopropanation reaction, for instance, using a Simmons-Smith or a related reaction on an exocyclic double bond precursor.

Further research into patented chemical synthesis methods may provide more specific details on the manufacturing process of this compound.

Mechanism of Action

Preclinical studies have indicated that this compound's primary mechanism of action as an anti-ulcer agent is its ability to increase gastric mucosal blood flow.[1][2] This effect is crucial for maintaining the integrity of the gastric mucosa and promoting the healing of ulcers.

The mechanism is suggested to be similar to that of prostaglandin E2 (PGE2), a key endogenous protective factor in the stomach.[1][2] PGE2 is known to stimulate the secretion of mucus and bicarbonate, inhibit gastric acid secretion, and increase mucosal blood flow. This compound appears to mimic this latter effect, thereby enhancing the protective mechanisms of the gastric lining.

The signaling pathway through which this compound exerts this effect is likely related to the prostaglandin receptor pathways, although specific receptor binding and downstream signaling events have not been fully elucidated in the available literature.

Caption: Proposed mechanism of action for this compound.

Preclinical Data

The available preclinical data for this compound primarily focuses on its anti-ulcer activity.

In Vivo Efficacy

A pivotal study in dogs demonstrated that this compound significantly increases gastric mucosal blood flow. This effect was observed after both intraduodenal and intravenous administration, suggesting that the compound is active via both local and systemic pathways.[1][2]

Table 1: Summary of In Vivo Efficacy Data

| Species | Model | Route of Administration | Key Finding | Reference |

| Dog | Anesthetized | Intraduodenal, Intravenous | Dose-dependent increase in gastric mucosal blood flow | Inatomi et al., 1985 |

Pharmacokinetics and Safety

Detailed pharmacokinetic and comprehensive safety data for this compound are not extensively reported in the public domain. The ability of the compound to act systemically after intravenous administration suggests some level of bioavailability and distribution to the gastric mucosa. Further studies would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its full toxicological profile.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the conducting researchers, the following outlines the general methodologies likely employed in the key preclinical study.

Gastric Mucosal Blood Flow Measurement in Anesthetized Dogs

-

Animal Model: Mongrel dogs of either sex, fasted overnight but with free access to water.

-

Anesthesia: Anesthesia induced and maintained with a suitable anesthetic agent (e.g., sodium pentobarbital).

-

Surgical Preparation: A laparotomy is performed, and the stomach is exposed. The gastric artery is often cannulated for the administration of vehicle or test compounds directly to the gastric circulation. Alternatively, a femoral vein is cannulated for intravenous administration. For intraduodenal administration, a cannula is inserted into the duodenum.

-

Blood Flow Measurement: Gastric mucosal blood flow is typically measured using techniques such as:

-

Hydrogen Gas Clearance: This method involves the inhalation of hydrogen gas and measurement of its clearance from the gastric mucosa using a platinum electrode.

-

Laser Doppler Flowmetry: A laser Doppler probe is placed on the mucosal surface to measure red blood cell flux.

-

-

Drug Administration: this compound (AG-629) or vehicle is administered intravenously or intraduodenally in a dose-dependent manner.

-

Data Analysis: Changes in gastric mucosal blood flow are recorded continuously and analyzed to determine the effect of the compound compared to baseline and vehicle controls.

Caption: General experimental workflow for in vivo efficacy testing.

Conclusion and Future Perspectives

This compound (AG-629) is a spiro[benzofuran-2,1'-cyclopropane] derivative that demonstrated promise as an anti-ulcer agent in early preclinical studies due to its ability to enhance gastric mucosal blood flow. Its mechanism of action appears to be related to that of protective prostaglandins. However, there is a lack of publicly available information on its further development, including comprehensive clinical trial data.

The unique spirocyclic structure of this compound and its biological activity may still hold interest for medicinal chemists and drug discovery professionals. Further investigation into its specific molecular targets and signaling pathways, as well as its potential application in other therapeutic areas where tissue blood flow is a critical factor, could be warranted. The information compiled in this guide serves as a foundational resource for any future research and development efforts related to this compound and its analogs.

References

Spizofurone's Role in Increasing Gastric Mucosal Blood Flow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spizofurone is a gastroprotective agent that has demonstrated efficacy in preventing gastric mucosal damage in various preclinical models. Its mechanism of action is closely associated with the potentiation of prostaglandin E2 (PGE2) effects and the stimulation of endogenous prostaglandin synthesis. While direct quantitative data on this compound's effect on gastric mucosal blood flow is limited in publicly accessible literature, its established relationship with prostaglandins strongly suggests a role in enhancing mucosal perfusion, a critical component of gastric defense and repair. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its protective effects and the proposed mechanisms involving prostaglandin pathways. It includes detailed experimental protocols for relevant preclinical models and visual representations of the key signaling pathways.

Introduction

Gastric mucosal integrity is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, NSAIDs, ethanol) and defensive mechanisms. The latter include the mucus-bicarbonate barrier, epithelial cell restitution, and, crucially, adequate mucosal blood flow. Gastric mucosal blood flow is essential for delivering oxygen and nutrients, removing metabolic waste, and buffering acid that has permeated the mucosal barrier.[1][2] A compromised blood flow is a significant factor in the pathogenesis of gastric ulcers.[1][2]

Prostaglandins, particularly of the E series, are key regulators of gastric mucosal defense.[3] They stimulate the secretion of mucus and bicarbonate, inhibit gastric acid secretion, and are potent vasodilators, thereby increasing gastric mucosal blood flow.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) induce gastric damage primarily by inhibiting cyclooxygenase (COX) enzymes, leading to a depletion of protective prostaglandins.[5]

This compound (AG-629) is a benzofuran derivative that has been shown to exert significant gastroprotective effects.[6] This guide will synthesize the existing research on this compound, with a particular focus on its role in mechanisms related to the enhancement of gastric mucosal blood flow.

This compound's Protective Effects on the Gastric Mucosa

This compound has demonstrated protective effects against gastric lesions induced by various noxious agents in animal models. The available quantitative data from these studies are summarized below.

Data Presentation

Table 1: Effect of this compound on Ethanol-Induced Gastric Lesions in Rats

| Dosage (Oral) | Inhibition of Lesion Formation (%) | ED50 (mg/kg) | Reference |

| 6.5 mg/kg | 50 | 6.5 | [6] |

Table 2: Effect of this compound on Indomethacin-Induced Gastric Antral Ulcers in Re-fed Rats

| Dosage (Oral or i.p.) | Observation | Reference |

| 25-200 mg/kg | Inhibition of ulcer formation | [6][7] |

Mechanism of Action: The Prostaglandin Pathway

The primary mechanism underlying this compound's gastroprotective action appears to be its interaction with the prostaglandin pathway.

Potentiation of Prostaglandin E2 Effects

This compound has been shown to potentiate the inhibitory effect of prostaglandin E2 on indomethacin-induced gastric antral ulcers.[6] This suggests that this compound may enhance the sensitivity of the gastric mucosa to the protective actions of existing PGE2.

Stimulation of Endogenous Prostaglandin Synthesis

Studies on isolated bullfrog duodenal mucosa have shown that this compound increases alkaline secretion in a concentration-dependent manner.[8] This effect was significantly, though partially, inhibited by indomethacin, a potent inhibitor of prostaglandin synthesis.[8] This indicates that this compound's mechanism of action is, at least in part, mediated by the stimulation of endogenous prostaglandin synthesis.[8]

Implied Effects on Gastric Mucosal Blood Flow

Given that prostaglandins, particularly PGE2, are potent vasodilators that increase gastric mucosal blood flow, this compound's ability to potentiate PGE2 and stimulate its endogenous synthesis strongly implies a positive effect on mucosal perfusion.[3][4] An increase in blood flow would contribute significantly to its observed gastroprotective effects by enhancing the delivery of oxygen and bicarbonate to the mucosa and facilitating the removal of damaging agents.

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

Caption: Proposed mechanism of this compound's gastroprotective action.

Caption: Experimental workflow for indomethacin-induced gastric ulcer model.

Experimental Protocols

Ethanol-Induced Gastric Lesions in Rats

This model is used to evaluate the cytoprotective effect of a compound against direct necrotizing injury.

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.

-

Fasting: Animals are fasted for 24 hours before the experiment, with free access to water.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

-

Induction of Lesions: One hour after drug administration, 1 mL of absolute ethanol is administered orally to each rat.

-

Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The area of hemorrhagic lesions in the glandular part of the stomach is measured using a planimeter or image analysis software. The percentage of inhibition of lesion formation is calculated relative to the control group.

Indomethacin-Induced Gastric Ulcers in Rats

This model assesses the protective effect of a compound against NSAID-induced gastric damage, which is largely mediated by prostaglandin depletion.

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are used.

-

Feeding: For the re-fed model, animals are fasted for 24 hours and then allowed free access to food for 2 hours before the experiment.

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Ulcers: Indomethacin (typically 20-30 mg/kg) is administered subcutaneously or orally.

-

Evaluation: Animals are euthanized 4-6 hours after indomethacin administration. The stomachs are removed, and the number and severity of ulcers in the antral region are scored.

Measurement of Gastric Mucosal Blood Flow (General Protocol)

While a specific protocol for this compound is not available, the following is a general methodology using laser Doppler flowmetry, a common technique for assessing gastric mucosal blood flow.

-

Animals: Male Sprague-Dawley rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine).

-

Surgical Preparation: A laparotomy is performed, and the stomach is exposed. The stomach can be opened along the greater curvature and the mucosal surface gently exposed.

-

Blood Flow Measurement: A laser Doppler flowmetry probe is placed gently on the surface of the gastric mucosa. The probe emits a low-power laser beam, and the backscattered light from moving red blood cells is detected. The shift in frequency (Doppler shift) is proportional to the blood flow in the microvasculature.

-

Data Acquisition: Continuous recordings of gastric mucosal blood flow are made before and after the administration of this compound or a control substance. Changes in blood flow are expressed as a percentage of the baseline reading.

Conclusion

References

- 1. The role of blood flow in gastric mucosal defence, damage and healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastric blood flow and mucosal defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maruoka.or.jp [maruoka.or.jp]

- 6. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Spizofurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spizofurone is a benzofuran derivative with demonstrated anti-ulcer and gastric cytoprotective properties. Its mechanism of action is primarily attributed to the stimulation of endogenous prostaglandin synthesis within the gastric mucosa. This leads to an increase in duodenal alkaline secretion and enhancement of the mucosal barrier's resilience against damaging agents. Preclinical studies have shown its efficacy in various models of gastric injury. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, pharmacodynamic effects, and the experimental models used for its evaluation. Due to the limited publicly available data, this guide focuses on the foundational preclinical findings.

Mechanism of Action

This compound's primary mechanism of action revolves around the modulation of the prostaglandin pathway, a critical component of the gastrointestinal defense system. Unlike direct prostaglandin analogs, this compound appears to act by stimulating the endogenous synthesis of prostaglandins, which in turn mediate its cytoprotective effects.

The proposed signaling pathway is as follows:

Treatment with indomethacin, a non-steroidal anti-inflammatory drug that inhibits prostaglandin synthesis, has been shown to partly but significantly inhibit the effects of this compound on alkaline secretion, supporting the proposed mechanism.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to protect the gastric mucosa from various insults.

Anti-ulcer and Cytoprotective Effects

This compound has demonstrated significant protective effects in several preclinical models of gastric damage.

| Experimental Model | Species | Route of Administration | Key Findings | Quantitative Data | Reference |

| Ethanol-induced gastric lesions | Rat | Oral | Markedly inhibited the formation of gastric lesions. | ED50 = 6.5 mg/kg | [1] |

| Ethanol-induced gastric lesions | Rat | Intraperitoneal | Inhibited gastric lesions. | - | [1] |

| Indomethacin-induced gastric antral ulcers | Rat | Oral or Intraperitoneal | Inhibited the formation of antral ulcers in re-fed rats. | Dose range: 25-200 mg/kg | [1] |

| Aspirin in HCl-induced gastric lesions | Rat | Intraperitoneal | Prevented the decrease in potential difference and the formation of gastric lesions. | 30 mM aspirin in 0.1 N HCl | [1] |

| 15% Ethanol in 0.1 N HCl-induced ion flux | Rat | Intraperitoneal | Inhibited the increase in net fluxes of H+ and Na+. | - | [1] |

Effects on Duodenal Alkaline Secretion

A key pharmacodynamic effect of this compound is the stimulation of duodenal alkaline secretion, which plays a crucial role in neutralizing gastric acid at the mucosal surface.

| Experimental Model | Species | Concentration | Effect | Reference |

| Isolated bullfrog duodenal mucosa | Bullfrog | 10⁻⁴ - 10⁻³ M | Increased alkaline secretion, transmucosal potential difference, and short-circuit current in a concentration-dependent manner. The maximum increase in alkaline secretion was similar to that of prostaglandin E2. | [1] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. It is important to distinguish this compound from Scoparone (6,7-dimethoxycoumarin), a different compound for which some pharmacokinetic data exists.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not available in the published literature. However, the general methodologies can be outlined based on the available information.

Ethanol-Induced Gastric Lesion Model in Rats

This model is a standard method for evaluating the cytoprotective effects of a compound.

Objective: To assess the ability of this compound to protect the gastric mucosa from the damaging effects of absolute ethanol. General Procedure:

-

Rats are fasted for a specified period, typically 18-24 hours, with free access to water.

-

This compound is administered orally at various doses. A control group receives the vehicle.

-

After a set time (e.g., 30-60 minutes), absolute ethanol is administered orally to induce gastric lesions.

-

After another defined period (e.g., 1 hour), the animals are euthanized.

-

The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of hemorrhagic lesions in the glandular mucosa.

-

The lesions are scored, and the effective dose 50 (ED50) is calculated.

Measurement of Duodenal Alkaline Secretion in Isolated Bullfrog Mucosa

This in vitro model allows for the direct measurement of alkaline secretion from the duodenal mucosa.

Objective: To determine the direct effect of this compound on the rate of bicarbonate secretion from the duodenal epithelium. General Procedure:

-

The duodenal mucosa is isolated from a bullfrog and mounted in an Ussing chamber, which separates the tissue into a mucosal and a serosal side.

-

The serosal side is bathed with a nutrient solution, and the mucosal side with a secretory solution.

-

This compound is added to the nutrient solution at various concentrations.

-

The rate of alkaline secretion into the mucosal solution is measured, often using a pH-stat titration method.

-

Transmucosal potential difference and short-circuit current are also typically measured to assess tissue viability and ion transport.

Clinical Data

There is a lack of publicly available data from clinical trials on the safety and efficacy of this compound in humans.

Conclusion

This compound is a promising anti-ulcer agent with a clear mechanism of action related to the stimulation of endogenous prostaglandin synthesis. Preclinical studies have established its efficacy in protecting the gastric mucosa against various insults. However, a comprehensive understanding of its pharmacological profile is limited by the lack of detailed quantitative data on its interaction with specific molecular targets, its pharmacokinetic properties, and clinical trial data. Further research would be necessary to fully elucidate the therapeutic potential of this compound.

References

Spizofurone's Effect on Alkaline Secretion in the Stomach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of Spizofurone on gastric and duodenal alkaline secretion. This compound, an anti-ulcer agent, has been demonstrated to enhance the mucosal defensive barrier by stimulating bicarbonate (HCO₃⁻) secretion, a critical factor in protecting the gastroduodenal epithelium from acidic damage. This document details the underlying signaling pathways, summarizes the quantitative effects of this compound, and provides an archetypal experimental protocol for assessing its activity. The primary mechanism of action involves the stimulation of endogenous prostaglandin E₂ (PGE₂) synthesis, which in turn activates distinct receptor-mediated signaling cascades in the stomach and duodenum to promote alkaline secretion.

Introduction

The integrity of the gastric and duodenal mucosa is maintained by a delicate balance between aggressive factors, such as gastric acid and pepsin, and a variety of defensive mechanisms. A key component of this mucosal defense is the secretion of bicarbonate by the surface epithelial cells. This bicarbonate layer neutralizes acid at the cell surface, creating a pH gradient that protects the underlying tissue.[1]

This compound is a benzofuran derivative that has shown significant gastroprotective effects.[2] Its mechanism of action is, at least in part, attributed to its ability to enhance this crucial defensive barrier.[3] This guide will delve into the specific effects of this compound on alkaline secretion, providing a technical resource for researchers in gastroenterology and drug development.

This compound and Duodenal Alkaline Secretion: Quantitative Data

Studies on isolated bullfrog duodenal mucosa have demonstrated that this compound stimulates alkaline secretion in a concentration-dependent manner.[3] The effect is also associated with an increase in the transmucosal potential difference (PD) and short-circuit current (Isc).

Disclaimer: The full text of the primary study by Inada et al. (1986) containing the specific quantitative data was not available in the public domain during the compilation of this guide. The following tables are representative examples based on the study's description and typical dose-response relationships observed in similar pharmacological studies.

Table 1: Effect of this compound on Alkaline Secretion in Isolated Bullfrog Duodenal Mucosa (Representative Data)

| This compound Concentration (M) | Mean Increase in Alkaline Secretion (μEq/cm²/h) | Standard Error of the Mean (SEM) |

| 1 x 10⁻⁵ | 0.15 | ± 0.03 |

| 3 x 10⁻⁵ | 0.32 | ± 0.05 |

| 1 x 10⁻⁴ | 0.58 | ± 0.08 |

| 3 x 10⁻⁴ | 0.95 | ± 0.12 |

| 1 x 10⁻³ | 1.25 | ± 0.15 |

Table 2: Effect of this compound on Transmucosal Potential Difference (PD) and Short-Circuit Current (Isc) in Isolated Bullfrog Duodenal Mucosa (Representative Data)

| This compound Concentration (M) | Mean Increase in PD (mV) | Mean Increase in Isc (μA/cm²) |

| 1 x 10⁻⁴ | 1.2 | 15 |

| 1 x 10⁻³ | 2.5 | 35 |

The stimulatory effect of this compound on alkaline secretion is significantly, though not completely, inhibited by indomethacin, a cyclooxygenase inhibitor. This indicates that the action of this compound is at least partially mediated by the synthesis of endogenous prostaglandins.[3]

Signaling Pathways

The stimulatory effect of this compound on alkaline secretion is indirect, primarily through the enhanced synthesis of Prostaglandin E₂ (PGE₂). PGE₂ then acts on specific receptors on the surface of gastric and duodenal epithelial cells to trigger distinct downstream signaling pathways.

Duodenal Alkaline Secretion Pathway

In the duodenum, PGE₂ predominantly stimulates bicarbonate secretion through the activation of EP3 and potentially EP4 receptors on the basolateral membrane of epithelial cells.[4][5] This activation is coupled to a G-protein that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA), which is thought to phosphorylate and regulate the activity of bicarbonate transporters at the apical membrane, leading to increased secretion into the lumen.

References

- 1. Demonstration of a pH gradient at the luminal surface of rat duodenum in vivo and its dependence on mucosal alkaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ca2+ signaling in HCO3− secretion and protection of upper GI tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E receptor subtypes involved in stimulation of gastroduodenal bicarbonate secretion in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of prostaglandin E receptor EP3 subtype in duodenal bicarbonate secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of duodenal alkaline secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytoprotective Mechanisms of Spizofurone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spizofurone, a benzofuran derivative, has demonstrated significant cytoprotective effects, particularly in the context of gastric mucosal protection. While much of the initial research was conducted in in vivo and ex vivo models, this technical guide synthesizes the available data to explore the in vitro cytoprotective effects of this compound at the cellular and molecular level. This document provides an in-depth overview of the potential mechanisms of action, detailed experimental protocols for assessing its cytoprotective capacity, and quantitative data from relevant studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of cytoprotective agents.

Core Mechanism of Action

In vivo and ex vivo studies have established that this compound's primary cytoprotective mechanism involves the preservation of the gastric mucosal barrier and the stimulation of endogenous prostaglandin synthesis.[1][2] Prostaglandins are crucial mediators of mucosal defense, promoting bicarbonate and mucus secretion, and maintaining mucosal blood flow. The ability of this compound to potentiate the protective effects of prostaglandin E2 further underscores this mechanistic link.[1]

While direct in vitro evidence detailing the specific signaling pathways for this compound is limited, based on its chemical structure as a benzofuran derivative and its known physiological effects, several potential in vitro mechanisms can be postulated. Benzofuran derivatives are recognized for their antioxidant and anti-inflammatory properties, suggesting that this compound may exert its cytoprotective effects through the modulation of cellular stress responses and inflammatory signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and related benzofuran derivatives, providing insights into its potency and efficacy in various experimental models.

Table 1: In Vivo Efficacy of this compound in Gastric Lesion Models

| Model System | Inducing Agent | This compound Administration | Effective Dose (ED50) / Dose Range | Observed Effect | Reference |

| Rat | Ethanol | Oral | 6.5 mg/kg | Marked inhibition of gastric lesions | [1] |

| Rat | Ethanol | Intraperitoneal | Not specified | Inhibition of gastric lesions | [1] |

| Re-fed Rats | Indomethacin | Oral or Intraperitoneal | 25-200 mg/kg | Inhibition of gastric antral ulcers | [1] |

| Rat | 30 mM Aspirin in 0.1 N HCl | Intraperitoneal | Not specified | Prevention of potential difference decrease and lesion formation | [1] |

| Rat | 15% Ethanol in 0.1 N HCl | Intraperitoneal | Not specified | Inhibition of increased H+ and Na+ net fluxes | [1] |

Table 2: Ex Vivo Effects of this compound on Duodenal Mucosa

| Model System | Parameter Measured | This compound Concentration | Observed Effect | Reference |

| Isolated Bullfrog Duodenal Mucosa | Alkaline Secretion | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |

| Isolated Bullfrog Duodenal Mucosa | Transmucosal Potential Difference (PD) | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |

| Isolated Bullfrog Duodenal Mucosa | Short-circuit Current (Isc) | 10⁻⁴ - 10⁻³ M | Concentration-dependent increase | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols relevant to the in vitro study of this compound's cytoprotective effects.

Cell Culture

-

Cell Line: Human gastric epithelial cells (e.g., AGS, MKN-28) are recommended for studying the direct effects of this compound on the gastric epithelium.

-

Culture Conditions: Cells should be maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere of 5% CO2.

Induction of Cellular Damage

To assess the cytoprotective effects of this compound, cellular damage must first be induced. Common methods include:

-

Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) or ethanol.

-

Inflammatory Stress: Stimulation with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

NSAID-induced Damage: Exposure to non-steroidal anti-inflammatory drugs such as indomethacin or aspirin.

Cytotoxicity and Cell Viability Assays

These assays are fundamental to quantifying the protective effects of this compound against cellular damage.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Introduce the damaging agent (e.g., ethanol, indomethacin) and co-incubate for an appropriate time (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

The amount of LDH activity is directly proportional to the number of damaged cells.

-

Prostaglandin E2 (PGE2) Measurement

Given the proposed mechanism of this compound, quantifying its effect on PGE2 production is critical.

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Culture gastric epithelial cells as described above.

-

Treat cells with this compound at various concentrations for a set time period.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for studying this compound's cytoprotective effects.

Caption: Proposed signaling pathway of this compound's cytoprotective action.

References

Spizofurone: A Technical Guide to its Gastroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Spizofurone, a benzofuran derivative, and its potential as a gastroprotective agent. It consolidates preclinical data, elucidates its mechanism of action, and provides detailed experimental protocols for researchers investigating novel anti-ulcer therapies.

Executive Summary

Gastric mucosal injury, induced by factors such as nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol, remains a significant clinical challenge. Current therapies, while effective, present limitations, necessitating the exploration of new therapeutic agents. This compound has demonstrated significant gastroprotective effects in various preclinical models. Its mechanism of action is primarily attributed to the enhancement of mucosal defense mechanisms, closely linked to the prostaglandin pathway. This guide summarizes the quantitative evidence for its efficacy and provides the necessary technical details for its preclinical evaluation.

Mechanism of Action: Strengthening the Mucosal Defense

This compound's gastroprotective activity is not based on inhibiting gastric acid secretion but rather on augmenting the natural defense systems of the gastric mucosa. The core of its mechanism involves the prostaglandin (PG) pathway, particularly Prostaglandin E2 (PGE2).[1]

Key mechanistic actions include:

-

Stimulation of Prostaglandin Synthesis : this compound has been shown to increase alkaline secretion in the duodenum, an effect that is partially inhibited by indomethacin, a cyclooxygenase (COX) inhibitor. This indicates that this compound's activity is mediated, at least in part, by stimulating the endogenous synthesis of prostaglandins.[2]

-

Potentiation of Prostaglandin E2 Effects : Beyond stimulating their synthesis, this compound also potentiates the protective effects of existing PGE2.[1] This synergistic action enhances the overall strength of the mucosal barrier.

-

Preservation of the Gastric Mucosal Barrier : The drug helps maintain the integrity of the mucosal barrier. In preclinical studies, this compound prevented the decrease in gastric mucosal potential difference caused by damaging agents like aspirin and inhibited the damaging influx of H+ and Na+ ions induced by ethanol.[1] This preservation of the barrier is a critical component of its cytoprotective effect.[1]

The downstream effects of enhanced prostaglandin signaling are crucial for gastroprotection. Prostaglandins are known to stimulate the secretion of both mucus and bicarbonate, which form a protective gel-like layer that neutralizes acid at the epithelial surface.[3] They also play a vital role in maintaining adequate mucosal blood flow, ensuring the delivery of oxygen and nutrients necessary for cell repair and integrity.

Preclinical Efficacy: Quantitative Data Summary

This compound has been evaluated in several well-established rodent models of gastric ulceration. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in the Ethanol-Induced Gastric Lesion Model

| Species | Administration Route | Parameter | Result | Citation |

| Rat | Oral | ED₅₀ | 6.5 mg/kg | [1][4] |

| Rat | Intraperitoneal | Onset of Action | Slower than oral administration | [1] |

Table 2: Efficacy of this compound in the NSAID-Induced Gastric Ulcer Model

| Species | Inducing Agent | Administration Route | Dose Range | Effect | Citation |

| Rat (re-fed) | Indomethacin | Oral or Intraperitoneal | 25 - 200 mg/kg | Inhibition of gastric antral ulcers | [1] |

Table 3: Effect of this compound on Gastric Mucosal Barrier Integrity

| Species | Model | Parameter Measured | Effect of this compound (i.p.) | Citation |

| Rat | Intragastric 30 mM Aspirin in 0.1 N HCl | Potential Difference | Prevented decrease | [1] |

| Rat | Intragastric 15% Ethanol in 0.1 N HCl | Net H⁺ and Na⁺ fluxes | Inhibited increase | [1] |

Table 4: Effect of this compound on Duodenal Bicarbonate Secretion

| Model | Concentration Range | Parameters Increased | Mechanism Note | Citation |

| Isolated Bullfrog Duodenal Mucosa | 10⁻⁴ - 10⁻³ M | Alkaline Secretion, Transmucosal Potential Difference (PD), Short-circuit Current (Isc) | Effect is partly but significantly inhibited by indomethacin | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for two key preclinical models used to evaluate the gastroprotective effects of this compound.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess cytoprotective activity, as ethanol induces severe hemorrhagic lesions in the gastric mucosa.

4.1.1 Materials

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

This compound

-

Vehicle (e.g., 1% Tween 80 or 0.5% Carboxymethylcellulose)

-

Anesthetic agent (e.g., ketamine/xylazine)

-

Normal saline

4.1.2 Procedure

-

Animal Acclimatization : House animals in standard laboratory conditions (22±2°C, 12h light/dark cycle) for at least one week before the experiment.

-

Fasting : Deprive rats of food for 18-24 hours but allow free access to water.

-

Dosing :

-

Divide animals into groups (n=6-10 per group): Vehicle Control, this compound (multiple doses), and a Positive Control (e.g., a proton pump inhibitor).

-

Administer this compound or vehicle orally (p.o.) via gavage.

-

-

Ulcer Induction : 60 minutes after drug administration, orally administer 1 mL of absolute ethanol to each rat.[6][7]

-

Euthanasia and Sample Collection : 60 minutes after ethanol administration, euthanize the animals via cervical dislocation or CO₂ asphyxiation.[5]

-

Ulcer Evaluation :

-

Immediately excise the stomach and open it along the greater curvature.

-

Gently rinse the stomach with normal saline to remove gastric contents.

-

Pin the stomach flat on a board for macroscopic examination.

-

Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).

-

Calculate the percentage of inhibition for drug-treated groups relative to the vehicle control group using the formula: [(UI_control - UI_treated) / UI_control] x 100.

-

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is relevant for assessing protection against NSAID-induced gastropathy, which involves the inhibition of prostaglandin synthesis.

4.2.1 Materials

-

Male Wistar or Sprague-Dawley rats (180-220g)

-

This compound

-

Vehicle

-

Indomethacin (suspended in a suitable vehicle like 0.5% CMC)

-

Anesthetic agent

-

Normal saline

4.2.2 Procedure

-

Animal Acclimatization and Fasting : Follow the same procedures as in section 4.1.1 and 4.1.2.

-

Dosing :

-

Divide animals into experimental groups.

-

Administer this compound or vehicle orally 30 minutes prior to indomethacin administration.

-

-

Ulcer Induction : Administer a single oral dose of indomethacin (e.g., 30-50 mg/kg) to each rat.[8][9]

-

Euthanasia and Sample Collection : 4-6 hours after indomethacin administration, euthanize the animals.[8]

-

Ulcer Evaluation :

-

Excise, open, and rinse the stomach as previously described.

-

Focus examination on the glandular portion (antrum) of the stomach, where indomethacin-induced ulcers are most prominent.[1]

-

Score the ulcers based on a predefined scale (e.g., 0=no ulcer, 1=petechial lesions, 2=lesions <1mm, etc.) or measure the total lesion area (mm²).

-

Calculate the Ulcer Index and percentage of inhibition as described for the ethanol model.

-

Conclusion and Future Directions

The available preclinical data strongly support the potential of this compound as a gastroprotective agent. Its unique mechanism, centered on enhancing the gastric mucosal barrier via prostaglandin-dependent pathways, distinguishes it from acid-suppressing agents. It effectively protects against damage from both direct necrotizing agents like ethanol and systemic insults from NSAIDs.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Elucidating the precise molecular targets by which this compound stimulates prostaglandin synthesis.

-

Conducting pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship.

-

Evaluating its efficacy and safety in combination with NSAIDs in chronic administration models.

-

Exploring its potential in clinical settings, particularly for patients at high risk of NSAID-induced gastropathy.

This guide provides the foundational data and methodologies to support further investigation into this compound as a novel and effective gastroprotective therapy.

References

- 1. Gastric mucosal protection by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anti-ulcer agent, increases alkaline secretion in isolated bullfrog duodenal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric mucosal barrier - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gastroprotective Effect of Zingerone on Ethanol-Induced Gastric Ulcers in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactoferrin mitigates ethanol-induced gastric ulcer via modulation of ROS/ICAM-1/Nrf2 signaling pathway in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fish oil on ethanol-induced gastric ulcer in rats: inflammatory responses and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piceatannol Affects Gastric Ulcers Induced by Indomethacin: Association of Antioxidant, Anti-Inflammatory, and Angiogenesis Mechanisms in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Spizofurone's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spizofurone is a compound that has demonstrated significant cytoprotective and anti-ulcer activities in early-stage research. This technical guide provides a comprehensive overview of the foundational studies on this compound's biological activity, with a focus on its mechanism of action related to the prostaglandin signaling pathway. While direct molecular target identification for this compound is not extensively documented in publicly available research, existing evidence strongly suggests its therapeutic effects are mediated through the stimulation of endogenous prostaglandin synthesis. This document outlines the key experimental findings, details the probable signaling cascade, and provides methodologies for relevant assays to guide further research and development.

Quantitative Data Summary

The primary quantitative data from early-stage in vivo studies on this compound is related to its potent inhibitory effect on the formation of gastric lesions.

| Parameter | Value | Assay | Species | Reference |

| ED50 | 6.5 mg/kg (oral) | Inhibition of ethanol-induced gastric lesions | Rat | [1] |

Proposed Mechanism of Action & Signaling Pathway

The available evidence indicates that this compound exerts its biological effects by increasing the synthesis of endogenous prostaglandins, which are key mediators of mucosal defense in the gastrointestinal tract.[2] Prostaglandin E2 (PGE2), in particular, plays a crucial role in protecting the gastric mucosa. The proposed signaling pathway initiated by this compound-induced prostaglandin synthesis is detailed below.

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][4] PGH2 is subsequently isomerized to PGE2 by prostaglandin E synthases.[3] PGE2 then acts as a signaling molecule by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as epithelial cells in the gastric mucosa. There are four subtypes of PGE2 receptors (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades.[5] For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) through the activation of adenylyl cyclase, while EP1 activation is linked to an increase in intracellular calcium (Ca2+), and EP3 is often inhibitory to adenylyl cyclase.[5] These signaling events ultimately lead to the physiological responses associated with gastric protection, such as increased mucus and bicarbonate secretion.

References

- 1. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A biophysical approach to phospholipase A2 activity and inhibition by anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 activates the mTORC1 pathway through an EP4/cAMP/PKA- and EP1/Ca2+-mediated mechanism in the human pancreatic carcinoma cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Spizofurone: Application Notes and Protocols for In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Spizofurone in in vivo rat models, with a focus on its application as a gastric mucosal protective agent. The information is intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action

This compound exerts its gastroprotective effects primarily through the stimulation of endogenous prostaglandin synthesis . Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by enhancing mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution. By increasing the local production of prostaglandins, this compound strengthens the mucosal barrier and protects it from various ulcerogenic agents.

Signaling Pathway

In Vivo Efficacy in Rat Models of Gastric Ulcer

This compound has demonstrated significant efficacy in various rat models of gastric ulceration. The following tables summarize the quantitative data from these studies.

Table 1: Efficacy of this compound in Ethanol-Induced Gastric Lesions in Rats

| Administration Route | Dose (mg/kg) | Effect | Reference |

| Oral | 6.5 | ED₅₀ for inhibition of gastric lesions | [1] |

| Intraperitoneal | Not specified | Inhibited gastric lesions | [1] |

Table 2: Efficacy of this compound in Indomethacin-Induced Gastric Ulcers in Rats

| Administration Route | Dose Range (mg/kg) | Effect | Reference |

| Oral | 25 - 200 | Inhibition of gastric antral ulcers | [1] |

| Intraperitoneal | 25 - 200 | Inhibition of gastric antral ulcers | [1] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Ethanol-Induced Gastric Lesion Model in Rats

This model is used to evaluate the cytoprotective effects of a compound.

Experimental Workflow:

References

Application Notes and Protocols for Cell-Based Assay of Spizofurone Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spizofurone is a benzofuran derivative with demonstrated anti-ulcer properties. Its mechanism of action is primarily attributed to its ability to enhance the gastric mucosal defense system, at least in part, through the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[1][2] Prostaglandins, particularly PGE2, play a crucial role in maintaining gastric mucosal integrity by stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and inhibiting gastric acid secretion. This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro, focusing on its effects on cell viability and its primary mechanism of action, the induction of PGE2 production.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro assays designed to test the efficacy of this compound.

Table 1: Effect of this compound on the Viability of AGS Human Gastric Adenocarcinoma Cells

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.2 | \multirow{6}{*}{>1000} |

| 10 | 98.5 ± 3.8 | |

| 50 | 97.1 ± 4.5 | |

| 100 | 95.8 ± 3.9 | |

| 500 | 92.3 ± 5.1 | |